![molecular formula C9H7NO3 B11910958 Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)
Methyl furo[2,3-c]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl furo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of both nitrogen and oxygen heteroatoms in the ring system enhances its ability to participate in various chemical reactions and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl furo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of the desired furo[2,3-c]pyridine ring system . Phase-transfer catalysis conditions can also be employed to obtain derivatives of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Methyl furo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted furo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Methyl furo[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to bioactive molecules, it is investigated as a potential lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl furo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen and oxygen atoms in the ring system can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
- Methyl furo[3,2-b]pyridine-5-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 2-cyanofuro[2,3-b]pyrrole-5-carboxylate
Comparison: Methyl furo[2,3-c]pyridine-5-carboxylate is unique due to its specific ring fusion pattern and the position of the ester group. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the furo[3,2-b]pyridine analog has a different ring fusion, which can lead to variations in its chemical behavior and interactions with biological targets .
特性
IUPAC Name |
methyl furo[2,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORMSHHWDYAUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
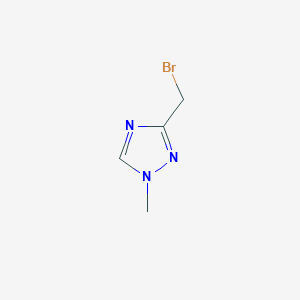
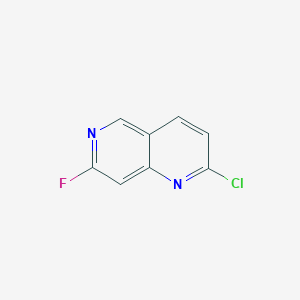
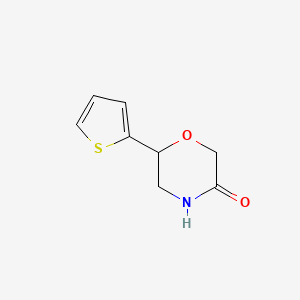
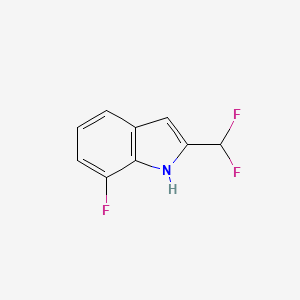
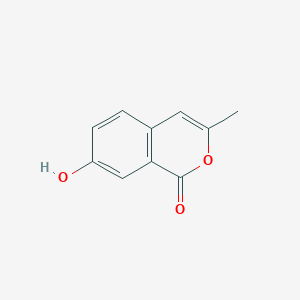
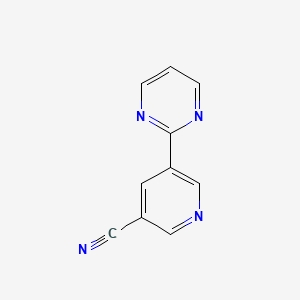
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)

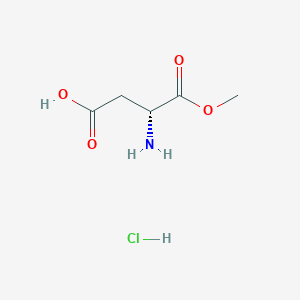
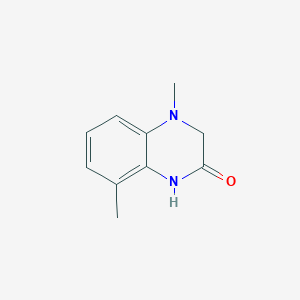

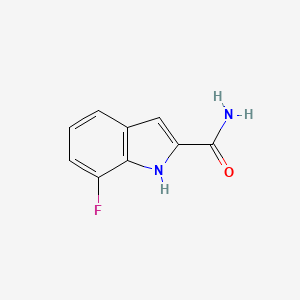

![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)
